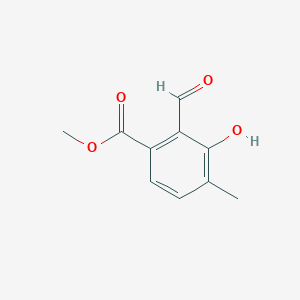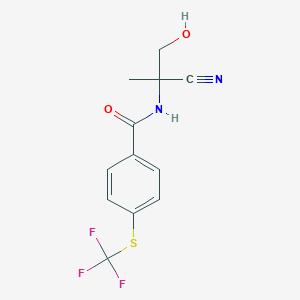
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide is a synthetic organic compound characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethylthio group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzamide Core: Starting with a suitable benzene derivative, the benzamide core can be synthesized through an amide formation reaction.
Introduction of the Trifluoromethylthio Group: This step may involve the use of trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylthio group.
Addition of the Cyano and Hydroxy Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the cyano group would yield an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways involving cyano and trifluoromethylthio groups.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The cyano and trifluoromethylthio groups could play a role in these interactions by influencing the compound’s electronic properties and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Cyano-1-hydroxypropan-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethylthio group.
N-(2-Cyano-1-hydroxypropan-2-yl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethylthio group.
Uniqueness
N-(2-Cyano-1-hydroxypropan-2-yl)-4-((trifluoromethyl)thio)benzamide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of trifluoromethylthio substitution in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C12H11F3N2O2S |
|---|---|
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
N-(2-cyano-1-hydroxypropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C12H11F3N2O2S/c1-11(6-16,7-18)17-10(19)8-2-4-9(5-3-8)20-12(13,14)15/h2-5,18H,7H2,1H3,(H,17,19) |
Clé InChI |
LTPPKVDOLHDXIE-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C#N)NC(=O)C1=CC=C(C=C1)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
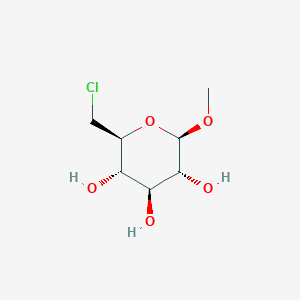
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
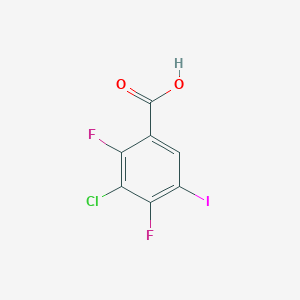
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)

![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)

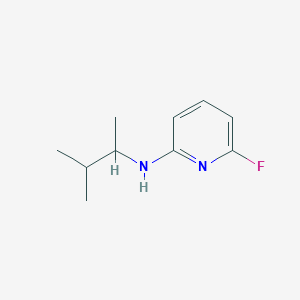
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)


